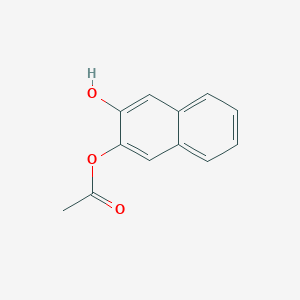

(3-hydroxynaphthalen-2-yl) acetate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3-hydroxynaphthalen-2-yl) acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O3/c1-8(13)15-12-7-10-5-3-2-4-9(10)6-11(12)14/h2-7,14H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCJQMZFAVMKPHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC2=CC=CC=C2C=C1O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Hydroxynaphthalen 2 Yl Acetate and Its Structural Analogues

Classical and Contemporary Approaches for the Esterification of 3-Hydroxynaphthalene

The synthesis of naphthyl acetates, including (3-hydroxynaphthalen-2-yl) acetate (B1210297), has traditionally been achieved through esterification reactions. A common method involves the acetylation of the corresponding naphthol. For instance, β-naphthyl acetate is prepared by the acetylation of β-naphthol using acetic anhydride (B1165640) in an alkaline medium. praxilabs.com In this nucleophilic substitution reaction, the hydroxyl group of β-naphthol attacks the carbonyl carbon of acetic anhydride. praxilabs.com The presence of a base, such as sodium hydroxide, facilitates the reaction by converting the weakly acidic β-naphthol into the more nucleophilic sodium naphtholate. praxilabs.com

Contemporary methods have focused on improving the efficiency and selectivity of this transformation. One such approach involves the use of homogeneous catalysts. For example, the acetylation of 2-naphthol (B1666908) to 2-naphthyl acetate can be efficiently carried out using nickel nitrate (B79036) as a catalyst in refluxing acetonitrile. sciencepublishinggroup.comresearchgate.net This method has been shown to afford moderate to excellent yields of the desired product. sciencepublishinggroup.comresearchgate.net Researchers have evaluated various nickel salts and found that nickel nitrate exhibits the best catalytic performance. sciencepublishinggroup.comresearchgate.net The choice of the acetylating agent is also crucial, with acetic acid being identified as the most effective reagent in this catalytic system. sciencepublishinggroup.comresearchgate.net

Regioselective and Stereoselective Synthesis of (3-hydroxynaphthalen-2-yl) acetate Derivatives

The synthesis of specific derivatives of this compound often requires precise control over the regioselectivity and stereoselectivity of the reactions. While direct information on the regioselective and stereoselective synthesis of this compound itself is limited in the provided search results, general principles of regioselective synthesis in related systems can be inferred. For instance, in the synthesis of complex molecules, controlling the position of functional groups on a naphthalene (B1677914) ring is a significant challenge.

In the context of synthesizing derivatives, methods like the domino Knoevenagel-hetero-Diels–Alder reaction have been employed to achieve high regio- and stereoselectivity in the formation of thiochromone-annulated thiopyranocoumarin derivatives. researchgate.net Although not directly related to this compound, this highlights the types of advanced strategies that can be adapted to control the stereochemical and regiochemical outcomes in the synthesis of its derivatives. Such control is vital for creating molecules with specific biological activities or material properties.

Green Chemistry Principles and Sustainable Synthetic Routes for this compound

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign processes. For the synthesis of compounds like this compound, this translates to the use of greener catalysts, solvents, and reaction conditions.

An example of a green synthetic approach is the use of reusable catalysts. Triethanolammonium acetate, an ionic liquid, has been successfully employed as a green, clean, and reusable catalyst for the one-pot synthesis of amidoalkyl naphthol derivatives. researchgate.net This method proceeds via a multi-component condensation under solvent-free conditions, offering high yields and avoiding the need for column chromatography. researchgate.net Another sustainable approach involves the use of nickel nitrate as a homogeneous catalyst for the acetylation of 2-naphthol, which is described as an environmentally friendly protocol. sciencepublishinggroup.comresearchgate.net This reaction proceeds with high chemoselectivity and features short reaction times and a simple work-up procedure. researchgate.net

The synthesis of 2,3-dihydroxynaphthalene, a potential precursor, can also be achieved through more environmentally friendly methods. A patented method describes the synthesis by reacting naphthalene with hydrogen peroxide in the presence of a catalyst and a phase transfer catalyst, avoiding the use of large amounts of acid and alkali typically seen in traditional sulfonation and alkali fusion processes. google.com

Catalytic Strategies Employed in the Preparation of this compound

Various catalytic strategies have been developed to facilitate the synthesis of this compound and its analogs. These strategies often aim to improve reaction rates, yields, and selectivity.

As mentioned earlier, nickel-based homogeneous catalysts, particularly nickel nitrate, have proven effective for the acetylation of 2-naphthol. sciencepublishinggroup.comresearchgate.net The catalytic activity of different nickel salts and the influence of the acetylating agent have been systematically studied to optimize the reaction conditions. researchgate.net The data below summarizes the conversion rates for the acetylation of 2-naphthol using different nickel catalysts and acetylating agents. researchgate.net

| Catalyst | Amount (mg) | Acetylating Agent | Conversion (%) |

|---|---|---|---|

| Ni(NO₃)₂ | 20 | Acetic acid | 70 |

| Ni(NO₃)₂ | 30 | Acetic acid | 90 |

| Ni(NO₃)₂ | 35 | Acetic acid | 80 |

| Ni(NO₃)₂ | 30 | Acetic anhydride | 35 |

| Ni(NO₃)₂ | 40 | Acetic anhydride | 45 |

| Ni(NO₃)₂ | 35 | Acetyl chloride | 60 |

| Ni(NO₃)₂ | 35 | Acetyl chloride | 70 |

| Ni(OAc)₂ | 35 | Acetic anhydride | NR |

| Ni(OAc)₂ | 40 | Acetic anhydride | NR |

| NiSO₄ | 35 | Acetyl chloride | 40 |

| NiSO₄ | 40 | Acetyl chloride | 65 |

| NiSO₄ | 35 | Acetyl chloride | 73 |

| NiSO₄ | 30 | Acetyl chloride | 80 |

NR: No Reaction

Enzymatic catalysis offers a highly selective and environmentally friendly alternative to chemical catalysts. medcraveonline.com For instance, lipases have been used as biocatalysts for the esterification of various phenolic compounds. medcraveonline.com While a direct example for this compound is not provided, the enzymatic synthesis of eugenyl acetate and eugenyl benzoate (B1203000) demonstrates the potential of this approach for producing aryl acetates. medcraveonline.com

Total Synthesis and Multi-Component Reaction Pathways Incorporating the this compound Scaffold

The this compound scaffold can be incorporated into more complex molecules through total synthesis and multi-component reactions (MCRs). MCRs are highly efficient processes where three or more reactants combine in a single step to form a product that contains the essential parts of all the starting materials. nih.gov This approach is atom-economical and reduces waste. nih.gov

2-Naphthol, a closely related starting material, is frequently used in MCRs to construct diverse heterocyclic frameworks. fardapaper.ir For example, the Betti reaction, a type of MCR, can be used to synthesize aminobenzylnaphthols from 2-naphthol, aldehydes, and amines. chemicalpapers.com These products can then undergo further transformations, such as the Bargellini reaction, to create more complex structures like naphtho[1,2-f] praxilabs.comsciencepublishinggroup.comoxazepines. chemicalpapers.com

Advanced Spectroscopic and Spectrometric Characterization of 3 Hydroxynaphthalen 2 Yl Acetate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Conformation and Dynamics

High-resolution NMR spectroscopy is a cornerstone for elucidating the precise molecular structure and conformational dynamics of (3-hydroxynaphthalen-2-yl) acetate (B1210297) in solution. Both ¹H and ¹³C NMR are instrumental in this characterization.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms within the molecule. Key expected signals would include those for the aromatic protons on the naphthalene (B1677914) ring, the hydroxyl proton, and the methyl protons of the acetate group. The chemical shifts (δ) and coupling constants (J) of the aromatic protons are particularly informative for confirming the substitution pattern on the naphthalene core. The hydroxyl proton's chemical shift can be variable and is often concentration and solvent dependent.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. Distinct signals are expected for the carbonyl carbon of the acetate group, the carbons of the naphthalene ring (both protonated and quaternary), and the methyl carbon of the acetate group. The chemical shifts of the naphthalene carbons are sensitive to the electronic effects of the hydroxyl and acetate substituents. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to establish connectivity between protons and carbons, further confirming the structural assignment. nih.gov

Interactive Data Table: Predicted NMR Chemical Shifts for (3-hydroxynaphthalen-2-yl) acetate

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.0 - 8.5 | 110 - 140 |

| C-OH | Variable | 150 - 160 |

| C-OAc | - | 140 - 150 |

| Acetate CH₃ | 2.0 - 2.5 | 20 - 25 |

| Acetate C=O | - | 168 - 172 |

Note: These are predicted ranges and actual values may vary based on solvent and experimental conditions.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Intermolecular Interactions

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FT-IR) and Raman techniques, is crucial for identifying the functional groups present in this compound and probing intermolecular interactions. psu.edunih.gov

FT-IR Spectroscopy: The FT-IR spectrum is expected to show characteristic absorption bands corresponding to the various vibrational modes of the molecule. Key expected bands include:

O-H Stretching: A broad band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group, with the broadening indicative of hydrogen bonding. lumenlearning.com

C=O Stretching: A strong, sharp absorption band around 1700-1750 cm⁻¹ is indicative of the carbonyl group in the acetate moiety. fiveable.melibretexts.org

C-O Stretching: Bands corresponding to the C-O stretching of the ester and the phenol (B47542) will appear in the 1000-1300 cm⁻¹ region. libretexts.org

Aromatic C=C Stretching: Multiple bands in the 1400-1600 cm⁻¹ region are characteristic of the naphthalene ring system. lumenlearning.com

Aromatic C-H Bending: Out-of-plane (oop) C-H bending vibrations in the 675-900 cm⁻¹ range can provide information about the substitution pattern of the naphthalene ring. lumenlearning.com

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. While the O-H stretch is typically weak in Raman, the aromatic C=C and C-H stretching vibrations often produce strong signals. nih.govresearchgate.netmdpi.com This technique can be particularly useful for studying the molecular skeleton and any changes in crystallinity or molecular orientation in the solid state. nih.gov

Interactive Data Table: Characteristic Vibrational Frequencies for this compound

| Functional Group | FT-IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

| O-H Stretch (H-bonded) | 3200-3600 (broad) | Weak |

| Aromatic C-H Stretch | 3000-3100 | Strong |

| Aliphatic C-H Stretch | 2850-3000 | Moderate |

| C=O Stretch (Ester) | 1700-1750 (strong, sharp) | Moderate |

| Aromatic C=C Stretch | 1400-1600 | Strong |

| C-O Stretch | 1000-1300 | Moderate |

| Aromatic C-H Bend (oop) | 675-900 | Weak |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Pattern Analysis

High-resolution mass spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of this compound and for elucidating its structure through analysis of its fragmentation patterns. nih.govchemrxiv.org

Precise Molecular Mass: HRMS provides a highly accurate measurement of the molecular mass, allowing for the determination of the molecular formula with a high degree of confidence. For this compound (C₁₂H₁₀O₃), the expected exact mass can be calculated and compared to the experimental value.

Fragmentation Pattern: Upon ionization in the mass spectrometer, the molecular ion can undergo fragmentation, breaking into smaller, charged pieces. The pattern of these fragments provides a "fingerprint" of the molecule's structure. libretexts.orgchemguide.co.uklibretexts.org For this compound, key fragmentation pathways could include:

Loss of the acetyl group (CH₃CO) as a ketene (B1206846) molecule (CH₂=C=O) to give a prominent fragment ion corresponding to 3-hydroxynaphthalen-2-ol.

Cleavage of the ester bond to generate an acylium ion (CH₃CO⁺).

Fragmentations within the naphthalene ring system, though these are typically less favorable due to the stability of the aromatic core. libretexts.org

The analysis of these fragmentation patterns can differentiate between isomers and confirm the connectivity of the atoms within the molecule. libretexts.org

Electronic Absorption (UV-Vis) and Fluorescence Spectroscopy for Electronic Structure and Photophysical Properties

Electronic absorption (UV-Vis) and fluorescence spectroscopy are used to investigate the electronic transitions and photophysical properties of this compound.

UV-Vis Spectroscopy: The UV-Vis spectrum reveals the wavelengths of light that the molecule absorbs, which correspond to electronic transitions from the ground state to excited states. Naphthalene derivatives typically exhibit strong absorptions in the ultraviolet region due to π-π* transitions within the aromatic system. The presence of the hydroxyl and acetate substituents will influence the exact position and intensity of these absorption bands.

Fluorescence Spectroscopy: After absorbing light, some molecules can relax back to the ground state by emitting light, a process known as fluorescence. The fluorescence spectrum provides information about the emissive properties of the molecule. The quantum yield of fluorescence, which is the ratio of photons emitted to photons absorbed, is a key parameter that can be determined. The emission properties will be sensitive to the molecular structure and the solvent environment. researchgate.net

X-ray Crystallography for Solid-State Structural Elucidation and Supramolecular Interactions

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. If suitable single crystals of this compound can be grown, this technique can provide precise bond lengths, bond angles, and torsional angles. nih.govresearchgate.net

Furthermore, X-ray crystallography reveals how molecules are arranged in the crystal lattice, providing insight into intermolecular interactions such as hydrogen bonding (involving the hydroxyl group) and π-π stacking interactions (between the naphthalene rings of adjacent molecules). nih.gov These supramolecular interactions are crucial for understanding the solid-state properties of the compound.

Advanced Hyphenated Analytical Techniques in Mechanistic Studies (e.g., LC-MS for reaction monitoring)

Advanced hyphenated techniques, particularly liquid chromatography-mass spectrometry (LC-MS), are powerful tools for studying chemical reactions involving this compound. nih.govnih.gov

LC-MS for Reaction Monitoring: LC-MS combines the separation power of liquid chromatography with the detection and identification capabilities of mass spectrometry. mdpi.com This technique can be used to monitor the progress of a reaction in real-time or by analyzing aliquots taken at different time points. nih.gov For example, in the synthesis of this compound, LC-MS could be used to track the consumption of the starting materials and the formation of the product and any byproducts. The high sensitivity and selectivity of MS allow for the detection of even minor components in the reaction mixture. researchgate.netnih.gov This information is invaluable for optimizing reaction conditions and understanding the reaction mechanism.

Computational and Theoretical Investigations of 3 Hydroxynaphthalen 2 Yl Acetate

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in exploring the electronic properties of (3-hydroxynaphthalen-2-yl) acetate (B1210297). Methods like B3LYP with basis sets such as 6-311++G(d,p) are commonly employed to optimize the molecular geometry and predict its electronic structure. semanticscholar.org These calculations provide information on the distribution of electron density and the energies of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energies of HOMO and LUMO are critical indicators of a molecule's reactivity. researchgate.net HOMO represents the ability to donate an electron, relating to nucleophilicity, while LUMO signifies the ability to accept an electron, corresponding to electrophilicity. researchgate.net The energy gap between HOMO and LUMO (ΔE) is a key parameter for determining molecular stability; a larger gap implies higher stability and lower chemical reactivity. researchgate.net

Furthermore, DFT calculations can be used to determine various quantum chemical parameters that describe reactivity. researchgate.net These include ionization potential, electron affinity, electronegativity, chemical hardness, and softness. mdpi.com Atomic Polar Tensor (APT) charges can also be calculated to understand the charge distribution within the molecule, which influences dipole moment, polarizability, and other electronic characteristics. researchgate.net

Table 1: Key Quantum Chemical Parameters Calculated via DFT

| Parameter | Description | Significance in Reactivity Prediction |

|---|---|---|

| EHOMO (Highest Occupied Molecular Orbital Energy) | Energy of the outermost electron-containing orbital. | Indicates the tendency to donate electrons (nucleophilicity). |

| ELUMO (Lowest Unoccupied Molecular Orbital Energy) | Energy of the first empty electron orbital. | Indicates the tendency to accept electrons (electrophilicity). |

| HOMO-LUMO Gap (ΔE) | The energy difference between HOMO and LUMO. | Relates to the chemical stability and reactivity of the molecule. |

| Ionization Potential (IP) | The energy required to remove an electron. | A measure of the molecule's resistance to oxidation. |

| Electron Affinity (EA) | The energy released when an electron is added. | A measure of the molecule's ability to be reduced. |

| Chemical Hardness (η) | Resistance to change in electron distribution. | Correlates with the stability and reactivity of the molecule. |

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

Molecular Dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules over time, providing insights into conformational flexibility and the influence of the surrounding environment. nih.gov For (3-hydroxynaphthalen-2-yl) acetate, MD simulations can map its potential energy surface (PES) by analyzing the rotation around key single bonds, identifying stable conformers and the energy barriers between them. mdpi.com

These simulations model the molecule's movements by solving Newton's equations of motion for each atom, allowing for the exploration of a wide range of possible conformations that the molecule can adopt under specific conditions (e.g., temperature, pressure). nih.govresearchgate.net This is particularly useful for flexible molecules that can exist in multiple low-energy states. mdpi.com The results can reveal the most populated conformational states and the dynamics of their interconversion. mdpi.com

MD simulations are also invaluable for investigating solvent effects. By explicitly including solvent molecules (like water) in the simulation box, it is possible to observe how interactions with the solvent influence the conformation and dynamics of this compound. nih.gov The solvent can affect the stability of different conformers through interactions such as hydrogen bonding, thereby altering the conformational landscape compared to the gas phase. researchgate.net

Table 2: Parameters Investigated in Molecular Dynamics Simulations

| Parameter | Description | Information Gained |

|---|---|---|

| Potential Energy Surface (PES) | A map of the molecule's energy as a function of its geometry. | Identifies stable conformers and transition states. |

| Dihedral Angle Distribution | The probability distribution of key torsion angles over time. | Reveals preferred molecular conformations. |

| Root Mean Square Deviation (RMSD) | A measure of the average distance between atoms of superimposed structures. | Assesses the structural stability and conformational changes over the simulation. |

| Solvent Accessible Surface Area (SASA) | The surface area of the molecule that is accessible to solvent molecules. | Provides insight into how the molecule interacts with its solvent environment. |

Prediction of Spectroscopic Parameters and Theoretical Interpretation of Spectral Data

Computational methods are extensively used to predict spectroscopic parameters, which serves as a powerful aid in the interpretation of experimental data. For this compound, DFT calculations can simulate vibrational (FT-IR and FT-Raman) and nuclear magnetic resonance (NMR) spectra. scienceopen.com

Theoretical vibrational frequencies are typically calculated using the same level of theory as the geometry optimization (e.g., B3LYP/6-311++G(d,p)). semanticscholar.org A detailed assignment of the vibrational modes can be achieved with the aid of Potential Energy Distribution (PED) analysis. scienceopen.com Comparing the computed spectra with experimental ones allows for a precise assignment of the observed bands to specific molecular vibrations. scienceopen.com

Similarly, theoretical ¹H and ¹³C NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. scienceopen.com These calculated shifts, when compared to experimental values, help in the structural characterization of the molecule. Time-dependent DFT (TD-DFT) can be employed to predict electronic absorption spectra (UV-Vis), providing information about electronic transitions and complementing experimental measurements. scienceopen.com

Table 3: Comparison of Theoretical and Experimental Spectroscopic Data

| Spectroscopic Technique | Computational Method | Predicted Parameters | Application |

|---|---|---|---|

| FT-IR / FT-Raman | DFT (e.g., B3LYP) | Vibrational frequencies and intensities. | Assignment of experimental vibrational bands. |

| NMR (¹H, ¹³C) | GIAO | Chemical shifts. | Structural confirmation and assignment of resonance signals. |

| UV-Vis | TD-DFT | Absorption wavelengths (λmax) and oscillator strengths. | Interpretation of electronic transitions. |

Elucidation of Reaction Mechanisms and Transition State Structures via Computational Methods

Computational chemistry is an indispensable tool for elucidating the mechanisms of chemical reactions, providing insights that are often difficult to obtain through experiments alone. rsc.org For reactions involving this compound, DFT calculations can be used to map out the entire reaction pathway. mdpi.com This involves locating the structures of reactants, products, intermediates, and, most importantly, the transition states that connect them.

The transition state is a critical point on the potential energy surface, representing the energy maximum along the reaction coordinate. mdpi.com By calculating the energy of the transition state relative to the reactants, the activation energy of the reaction can be determined. This allows for the prediction of reaction rates and the feasibility of different proposed mechanisms. mdpi.com Computational studies can explore various possible pathways, such as concerted versus stepwise mechanisms, to identify the most energetically favorable route. mdpi.com

Techniques like Natural Bond Orbital (NBO) analysis can be performed on the transition state structure to understand the electronic changes that occur during the reaction, such as bond breaking and formation. mdpi.com These computational discoveries provide a detailed, molecular-level picture of the reaction dynamics. rsc.org

Table 4: Computational Investigation of Reaction Mechanisms

| Component | Computational Approach | Information Obtained |

|---|---|---|

| Reactants/Products | Geometry Optimization | Stable equilibrium structures and their energies. |

| Transition State (TS) | TS Search Algorithms (e.g., QST2, QST3) | Structure and energy of the highest point on the reaction path. |

| Activation Energy (Ea) | Energy difference between TS and reactants. | Determines the kinetic feasibility of the reaction. |

| Reaction Pathway | Intrinsic Reaction Coordinate (IRC) calculation | Confirms that the transition state connects the correct reactants and products. |

Studies on Intermolecular Interactions (e.g., Hydrogen Bonding, Pi-Stacking) in Crystalline and Solution Phases

Intermolecular interactions play a crucial role in determining the macroscopic properties of materials, including their crystal structure and behavior in solution. For this compound, key interactions include hydrogen bonding and π-stacking.

In the solution phase, these same interactions influence properties like solubility and self-association. nih.gov The interplay between hydrogen bonding and π-stacking can lead to the formation of dimers or larger aggregates. nih.gov Understanding these interactions is critical for predicting how the molecule will behave in different solvents and biological environments. nih.gov

Table 5: Types of Intermolecular Interactions

| Interaction Type | Description | Phase | Computational Tool for Analysis |

|---|---|---|---|

| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | Crystalline & Solution | DFT, MD, Hirshfeld Surface Analysis |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Crystalline & Solution | DFT, MD, Hirshfeld Surface Analysis |

| van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | Crystalline & Solution | MD, Hirshfeld Surface Analysis |

Applications of 3 Hydroxynaphthalen 2 Yl Acetate in Advanced Chemical Research and Materials Science

Strategic Intermediate in the Synthesis of Complex Organic Architectures

The naphthalene (B1677914) scaffold, and specifically derivatives like (3-hydroxynaphthalen-2-yl) acetate (B1210297), serves as a crucial starting point for the synthesis of more complex and often biologically active heterocyclic compounds. The reactivity of the hydroxyl and acetyl groups allows for a variety of chemical transformations, making it a valuable intermediate in multicomponent reactions and the construction of intricate molecular frameworks.

Research has demonstrated the utility of related 2-hydroxynaphthalene derivatives in the synthesis of complex heterocyclic systems. For instance, 2-hydroxynaphthaldehyde, a closely related compound, has been used in the synthesis of seven-membered heterocyclic compounds like 2-(2-hydroxynaphthalen-1-yl)-3-(thiazol-2-yl)-2,3-dihydro-1,3-oxazepine-4,7-dione through reactions with 2-aminothiazole (B372263) and various anhydrides. This highlights the potential of the 2-hydroxynaphthyl moiety to act as a foundational element in the construction of larger, functionalized ring systems.

Furthermore, multicomponent reactions involving derivatives of 2-hydroxynaphthalene have been employed to create structurally diverse molecules. One-pot, three-component reactions of isatins, 2-hydroxy-1,4-naphthoquinone, and ammonium (B1175870) acetate have been shown to produce 2-(3-amino-2-oxoindolin-3-yl)-3-hydroxynaphthalene-1,4-dione derivatives in good to excellent yields. This approach showcases the efficiency and atom economy of using naphthalene-based precursors for the rapid assembly of complex organic architectures with potential pharmacological applications.

The synthesis of chalcones from acetophenone (B1666503) derivatives and their subsequent conversion to various heterocyclic compounds such as oxazines, thiazines, and isoxazoles further illustrates the versatility of acetyl-substituted aromatic compounds as intermediates. By analogy, the acetyl group of (3-hydroxynaphthalen-2-yl) acetate can be expected to participate in similar condensation reactions, providing access to a wide array of complex heterocyclic structures.

Development of Luminescent and Colorimetric Probes for Chemical Sensing Applications

The inherent fluorescence of the naphthalene ring system makes its derivatives, including this compound, promising candidates for the development of luminescent and colorimetric sensors. The hydroxyl and acetate groups can be readily modified to introduce specific binding sites for ions and molecules, leading to changes in the photophysical properties of the compound upon interaction with an analyte.

Naphthalene-based Schiff bases have been successfully designed as highly selective and sensitive fluorescent chemosensors for metal ions. For example, a Schiff base derived from 2-hydroxy naphthaldehyde and diethylenetriamine (B155796) has been shown to be an efficient and selective fluorescent sensor for Al³⁺ ions, capable of detecting intracellular Al³⁺ in living cells. Similarly, another naphthalene-derived Schiff base demonstrated a "turn-on" fluorescent response to Al³⁺ with a very low detection limit of 1.89 x 10⁻⁸ M. These examples strongly suggest that the this compound scaffold can be similarly functionalized to create potent and selective fluorescent probes.

The general principle behind these sensors often involves a process known as chelation-enhanced fluorescence (CHEF). In the free ligand, non-radiative decay processes can quench the fluorescence. Upon binding to a metal ion, the ligand's conformation becomes more rigid, which can suppress these non-radiative pathways and lead to a significant enhancement of the fluorescence intensity.

The development of such sensors is a vibrant area of research, with potential applications in environmental monitoring, medical diagnostics, and cellular imaging. The versatility of the naphthalene platform allows for the fine-tuning of the sensor's properties, such as selectivity, sensitivity, and operating wavelength, by modifying the substituents on the aromatic core.

Integration into Functional Materials and Polymer Systems

The unique properties of the this compound moiety, including its aromaticity, potential for hydrogen bonding, and reactivity, make it an attractive component for integration into functional materials and polymer systems. These can include photoresponsive materials and advanced coating compositions.

Photoresponsive Materials: Naphthopyran derivatives are a well-known class of photochromic compounds, meaning they can undergo a reversible change in color upon exposure to light. While not directly synthesized from this compound in the cited examples, the structural similarity suggests its potential as a precursor for novel photochromic materials. The acetate group could be hydrolyzed to a hydroxyl group, which can then be used as a handle for further synthetic modifications to build the pyran ring characteristic of these photochromes. The incorporation of such photochromic moieties into polymers can lead to materials that change color in response to light, with applications in smart windows, optical

Future Research Directions and Emerging Paradigms for 3 Hydroxynaphthalen 2 Yl Acetate Research

Exploration of Novel and Environmentally Benign Synthetic Pathways

The development of sustainable synthetic methodologies is a cornerstone of modern chemistry. For (3-hydroxynaphthalen-2-yl) acetate (B1210297), future research should prioritize the development of green and efficient synthetic routes. Current methods for the synthesis of related naphthyl acetates often rely on traditional acetylation procedures. praxilabs.com A notable environmentally friendly protocol for the selective acetylation of 2-naphthol (B1666908) to 2-naphthyl acetate utilizes nickel nitrate (B79036) as a homogeneous catalyst, offering high chemoselectivity and simple work-up procedures. sciencepublishinggroup.comresearchgate.net Further research could adapt and optimize such catalytic systems for the specific synthesis of (3-hydroxynaphthalen-2-yl) acetate, potentially exploring other earth-abundant metal catalysts or even biocatalytic approaches.

Moreover, multicomponent reactions (MCRs) represent a powerful strategy for achieving molecular complexity in a single step. The synthesis of 1-amidoalkyl-2-naphthols, for instance, has been successfully achieved through a one-pot, three-component condensation under solvent-free conditions using biodegradable catalysts like tannic acid. arabjchem.org Investigating MCRs that incorporate this compound or its precursors could lead to the rapid and atom-economical synthesis of a diverse library of functionalized naphthalene (B1677914) derivatives. The use of alternative energy sources, such as microwave irradiation, could further enhance the efficiency and environmental credentials of these synthetic pathways.

| Synthetic Strategy | Potential Advantages | Related Research |

| Homogeneous Catalysis | High selectivity, mild reaction conditions, simple work-up. | Selective acetylation of 2-naphthol with Ni catalysts. sciencepublishinggroup.comresearchgate.net |

| Biocatalysis | High specificity, environmentally friendly, biodegradable catalysts. | Enzymatic hydrolysis of 2-naphthyl acetate. researchgate.net |

| Multicomponent Reactions | Atom economy, reduced waste, rapid access to molecular diversity. | Green synthesis of 1-amidoalkyl-2-naphthols. arabjchem.org |

| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, energy efficiency. | Environmentally friendly synthesis of 1-amidoalkyl-2-naphthols. arabjchem.org |

Investigation of Uncharted Reactivity Profiles and Cascade Reaction Development

The rich electronic nature of the naphthalene core, coupled with the directing effects of the hydroxyl and acetate functionalities, suggests that this compound could exhibit a wide range of currently unexplored reactivity. Future research should focus on elucidating these novel reaction pathways. A particularly promising avenue is the organocatalytic asymmetric dearomatization of naphthols, which has been shown to produce chiral naphthalenones with high enantioselectivity. rsc.orgnih.govresearchgate.net Applying similar organocatalytic strategies to this compound could provide access to novel, stereochemically complex scaffolds.

Furthermore, the development of cascade reactions initiated by the functional groups of this compound is a compelling research direction. For example, organocatalytic asymmetric Friedel-Crafts alkylation/cyclization cascade reactions of 1-naphthols with α,β-unsaturated aldehydes have been developed to synthesize chiral chromanes and dihydrobenzopyranes. acs.org Similar cascade sequences could be envisioned for this compound, leading to the efficient construction of complex polycyclic systems. The regioselective C-H functionalization of naphthalenes, a field that has seen significant recent advances, also offers a powerful toolkit for elaborating the structure of this compound in a controlled manner. nih.govexlibrisgroup.com

Advanced Materials Science Applications Through Tunable Structure-Property Relationships

The unique photophysical properties and rigid, planar structure of the naphthalene moiety make its derivatives highly attractive for applications in materials science. nih.gov Future research should systematically investigate the structure-property relationships of materials derived from this compound. For instance, the incorporation of this compound into liquid crystalline structures could lead to novel materials with tunable mesomorphic properties. Studies on other naphthyl esters have demonstrated that the position of the ester linkage and the nature of terminal substituents can significantly influence the liquid crystal phase behavior. tandfonline.commdpi.comscirp.org

In the realm of organic electronics, naphthalene diimide derivatives have shown promise as semiconductors. gatech.edu By chemically modifying the this compound core, it may be possible to tune its electronic properties for applications in organic field-effect transistors (OFETs) or organic photovoltaics (OPVs). The investigation of polymers incorporating the this compound unit is another fertile area of research, with the potential to create materials with tailored thermal, mechanical, and optical properties.

| Application Area | Key Properties to Investigate | Related Naphthalene Research |

| Liquid Crystals | Phase transitions, thermal stability, optical anisotropy. | Aromatic esters from naphthalene. tandfonline.commdpi.comscirp.org |

| Organic Electronics | Electron mobility, redox potentials, photostability. | Naphthalene diimide derivatives. gatech.edutandfonline.com |

| Functional Polymers | Thermal stability, mechanical strength, fluorescence. nih.gov | Naphthalene-based ladder polymers. tandfonline.com |

Integration into Supramolecular Chemistry and Nanoscale Architectures

The hydroxyl and acetate groups of this compound provide ideal handles for directing non-covalent interactions, making it a promising building block for supramolecular chemistry and the construction of nanoscale architectures. Future work should explore its ability to form well-defined assemblies through hydrogen bonding, π-π stacking, and other intermolecular forces. The development of naphthalene-based calixarenes has demonstrated the utility of the naphthalene scaffold in creating host-guest systems with unusual regiochemistry. nih.gov

A particularly exciting direction is the use of this compound as a ligand for the synthesis of metal-organic frameworks (MOFs). Naphthalenedicarboxylate-based MOFs have been shown to exhibit interesting photophysical properties and can be designed for specific gas adsorption applications. researchgate.netrsc.orgacs.org By incorporating this compound or its derivatives as ligands, it may be possible to create MOFs with novel topologies and functionalities, such as catalytic activity or sensing capabilities. Furthermore, the functionalization of gold nanoparticles with naphthalene derivatives has been shown to be a viable strategy for the colorimetric detection of polycyclic aromatic hydrocarbons, suggesting that this compound could be used to create novel nanosensors. nih.gov

Synergistic Methodologies Combining Cutting-Edge Experimental and Computational Approaches

To accelerate the discovery and optimization of new applications for this compound, a synergistic approach that combines experimental synthesis and characterization with computational modeling is essential. Density Functional Theory (DFT) calculations have been successfully employed to investigate the electronic properties and mesomorphic behavior of other naphthalene derivatives, providing valuable insights that correlate well with experimental data. mdpi.comsemanticscholar.orgresearchgate.net

Future research should leverage DFT and other computational methods to predict the reactivity, electronic structure, and spectroscopic properties of this compound and its derivatives. These theoretical predictions can then guide experimental efforts, for example, by identifying promising candidates for materials science applications or by elucidating the mechanisms of novel reactions. This iterative loop of computational prediction and experimental validation will be crucial for unlocking the full potential of this versatile chemical entity.

Potential Contributions to Emerging Chemical Technologies and Methodological Advancements

The unique structural and functional attributes of this compound position it as a valuable contributor to a range of emerging chemical technologies. Its inherent fluorescence, a characteristic of many naphthalene derivatives, makes it a candidate for the development of novel chemical sensors. nih.gov For instance, functionalized naphthalene compounds have been investigated for the detection of specific ions and molecules. rsc.org

Moreover, the modular nature of its synthesis allows for the incorporation of various functional groups, making it an ideal scaffold for the construction of complex molecular architectures and libraries of compounds for high-throughput screening. The development of novel synthetic methods centered around this compound, such as new cascade reactions or C-H functionalization strategies, would not only provide access to new chemical space but also contribute to the broader toolkit of synthetic organic chemistry. researchgate.netnih.govrsc.org The versatility of the naphthalene core, as demonstrated by its use in pharmaceuticals and dyes, underscores the potential for this compound to serve as a key building block in the development of future technologies. lifechemicals.com

Q & A

Q. What are the established synthesis routes for (3-hydroxynaphthalen-2-yl) acetate, and how are intermediates purified?

- Methodological Answer : Synthesis typically involves diazo coupling or esterification. For example, β-naphthol derivatives are diazotized with p-aminobenzoic acid in dilute HCl, followed by coupling with sodium nitrite under ice-cold conditions . Esterification using DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) as coupling agents in DMF is common for functionalizing hydroxyl groups . Purification often employs column chromatography with hexane-ethyl acetate solvent systems (e.g., 4:1 ratio) to isolate intermediates .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : UV-Vis spectroscopy identifies π→π* transitions in aromatic systems (e.g., λmax ~300–400 nm for naphthol derivatives) . FT-IR confirms ester C=O stretches (~1740 cm⁻¹) and hydroxyl (-OH) bands (~3400 cm⁻¹) . <sup>1</sup>H NMR resolves aromatic protons (δ 6.8–8.5 ppm) and acetate methyl groups (δ 2.0–2.5 ppm) . Mass spectrometry (ESI-MS) validates molecular ion peaks and fragmentation patterns .

Q. How can researchers assess the compound’s stability under experimental conditions?

- Methodological Answer : Thermochemical data from NIST (e.g., condensed phase thermochemistry) provide insights into thermal stability . Accelerated stability studies under varying pH, temperature, and light exposure are recommended. For photolabile derivatives (e.g., azo-linked compounds), monitor UV-Vis spectral changes over time .

Advanced Research Questions

Q. How does this compound function in photoresponsive materials?

- Methodological Answer : When functionalized with azo groups (e.g., 4-[(E)-2-(3-hydroxynaphthalen-2-yl)diazen-1-yl]benzoic acid), the compound exhibits cis-trans isomerization under UV light (365 nm). Experimental setups include irradiating DMF solutions and monitoring isomerization kinetics via UV-Vis spectroscopy . Lignin-modified derivatives enable stimuli-responsive materials for controlled drug delivery .

Q. What computational methods predict the electronic properties of this compound derivatives?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G** basis set) model HOMO-LUMO gaps and charge distribution. For example, Mn(II) and Cu(II) complexes show narrowed band gaps (~2.5 eV), enhancing redox activity . Software like Gaussian or ORCA is used to correlate experimental UV-Vis spectra with computed electronic transitions .

Q. How can crystallographic data resolve contradictions between experimental and computational results?

- Methodological Answer : Single-crystal X-ray diffraction (SXRD) with SHELXL refinement validates bond lengths and angles . Discrepancies between DFT-optimized geometries and experimental structures (e.g., dihedral angles >5°) require re-evaluating computational parameters (e.g., solvent effects in PCM models) . Multi-technique validation (NMR, XRD) reduces uncertainty .

Q. What strategies optimize the solubility of this compound in polar solvents?

- Methodological Answer : Co-solvent systems (e.g., DMSO/water mixtures) or derivatization with hydrophilic groups (e.g., sulfonation) enhance solubility. For example, esterification with polyethylene glycol (PEG) chains increases aqueous compatibility . Phase diagrams and Hansen solubility parameters guide solvent selection .

Data Analysis & Experimental Design

Q. How should researchers design experiments to study metal complexation with this compound?

- Methodological Answer : Titrate the compound with metal salts (e.g., CuCl2, ZnSO4) in ethanol/water (1:1) under nitrogen. Monitor complexation via UV-Vis (shift in λmax) and conductometric titration. Characterize complexes using cyclic voltammetry (redox peaks at ~-0.3 V to +0.5 V vs. Ag/AgCl) and EPR for paramagnetic ions (e.g., Cu(II)) .

Q. What statistical approaches address variability in biological assay data involving this compound?

- Methodological Answer : Use ANOVA to compare dose-response curves (e.g., IC50 values in cytotoxicity assays). For high-throughput data, apply principal component analysis (PCA) to identify outliers. Replicate experiments (n ≥ 3) and report confidence intervals (95%) .

Q. How can researchers validate the purity of synthesized this compound?

- Methodological Answer :

Combine HPLC (C18 column, acetonitrile/water gradient) with diode-array detection to check for impurities (>99% purity). Elemental analysis (C, H, N) should match theoretical values within ±0.3%. Differential Scanning Calorimetry (DSC) identifies polymorphic contaminants via melting point deviations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.